Ultra-Short Elimination Half-Life vs. Conventional SSRIs Enables Genuine On-Demand Dosing Without Accumulation
Dapoxetine exhibits an initial elimination half-life (t₁/₂α) of 1.3–1.5 hours, which is approximately 14- to 16-fold shorter than paroxetine (21–24 h), approximately 17-fold shorter than sertraline (~26 h), and over 30-fold shorter than fluoxetine (1–4 days for parent; 7–15 days for active metabolite norfluoxetine) [1]. The terminal half-life (t₁/₂β) of dapoxetine is 14–20 hours, with plasma concentrations falling to <5% of Cmax within 24 hours of a single dose [2]. This contrasts sharply with fluoxetine, where the active metabolite norfluoxetine prolongs pharmacologically relevant exposure for weeks after discontinuation [3]. Dapoxetine reaches steady-state after 4 days of daily dosing with only ~1.5-fold accumulation, versus ~7 days for sertraline and 4–5 weeks for fluoxetine . These pharmacokinetic properties are the mechanistic basis for dapoxetine's suitability as a true on-demand (1–3 hours prior to intercourse) PE therapy, whereas conventional SSRIs require chronic daily administration for PE efficacy [4].
| Evidence Dimension | Initial elimination half-life (t₁/₂α) — determinant of on-demand dosing feasibility |
|---|---|
| Target Compound Data | Dapoxetine: t₁/₂α = 1.3–1.5 h; terminal t₁/₂β = 14–20 h; plasma concentration at 24 h <5% of Cmax |
| Comparator Or Baseline | Paroxetine: t₁/₂ = 21–24 h; Sertraline: t₁/₂ ≈ 26 h; Fluoxetine: t₁/₂ = 1–4 days (parent), 7–15 days (norfluoxetine metabolite) |
| Quantified Difference | Dapoxetine initial t₁/₂ is ~14× shorter than paroxetine, ~17× shorter than sertraline, and ~30–65× shorter than fluoxetine parent; accumulation after multiple dosing is ~1.5-fold vs ~2-fold for sertraline and higher for fluoxetine |
| Conditions | Pharmacokinetic studies in healthy male volunteers; single and multiple oral dosing (30 mg, 60 mg); data from Thyssen 2010, Modi 2007, and comparative SSRI PK literature |
Why This Matters
For procurement decisions, dapoxetine's ultra-short half-life is the enabling feature for on-demand PE treatment protocols; substituting a conventional SSRI with a long half-life mandates chronic daily dosing, fundamentally altering the therapeutic regimen, side-effect burden, and patient compliance dynamics.
- [1] Thyssen A, Sharma O, Hsiao HL, et al. Pharmacokinetics of dapoxetine hydrochloride in healthy Chinese, Japanese, and Caucasian men. J Clin Pharmacol. 2010 Dec;50(12):1450-60. Initial half-life 1.3–1.4 h; biphasic elimination; terminal half-life 14–17 h. View Source
- [2] Modi NB, Dresser M, Desai D, Edgar C, Wesnes K. Dapoxetine has no pharmacokinetic or cognitive interactions with ethanol. J Clin Pharmacol. 2007 Mar;47(3):315-22. α half-life 1.33 h; terminal half-life 15.6 h. View Source
- [3] DeVane CL. Clinical pharmacokinetics of fluoxetine. Clin Pharmacokinet. 1992;23(2):93-109. Fluoxetine t₁/₂ = 1–4 days; norfluoxetine t₁/₂ = 7–15 days. View Source
- [4] Wikipedia. Dapoxetine. Bioavailability 15–76% (mean 42%); Tmax 1–1.3 h; elimination half-life 1.5–1.6 h. View Source
